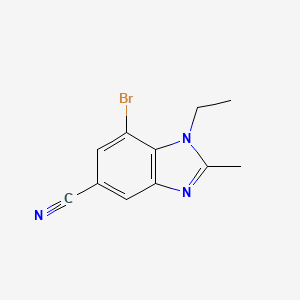

7-Bromo-1-ethyl-2-methylbenzodiazole-5-carbonitrile

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Biotransformation of Brominated Aromatic Nitriles

- Anaerobic Degradation of Bromoxynil : Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) undergoes anaerobic degradation in various conditions, indicating potential environmental bioremediation applications for brominated aromatic nitriles. Under methanogenic, sulfidogenic, and Fe(III)-reducing conditions, bromoxynil was significantly degraded, showcasing its biotransformability and the environmental fate of similar compounds (Knight et al., 2003).

Genetic Engineering for Herbicide Resistance

- Herbicide Resistance via Bacterial Gene : The introduction of a bacterial detoxification gene into plants, converting bromoxynil into a less harmful metabolite, demonstrates the use of genetic engineering for developing herbicide resistance. This research suggests potential applications in enhancing crop resilience against specific herbicides (Stalker et al., 1988).

Novel Compound Synthesis

- Synthesis of Dihydrofuran Carbonitrile Derivatives : The synthesis and analysis of dihydrofuran carbonitrile derivatives reveal the adaptability of bromo-methyl exchange rules in chemical synthesis, providing a foundation for designing novel molecules with potential pharmaceutical or material applications (Rajni Swamy et al., 2020).

Reaction Mechanisms and Synthesis

- Reaction of Imidazoles with Cyanogen Bromide : The study on the reaction of imidazoles with cyanogen bromide, leading to cyanation or bromination, can inform synthetic strategies for creating nitrile-containing heterocycles, relevant in medicinal chemistry and material science (McCallum et al., 1999).

Photophysical Properties and Material Science

- Chiroptical and Photophysical Properties : Research on the photophysical properties of bromo-cyano helicenes underscores the importance of these compounds in developing materials for optoelectronic applications. The study of 15-bromo-7-cyano[6]helicene, in particular, illustrates how the structural features of brominated benzodiazoles and related compounds contribute to their potential in material science (Hamrouni et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

7-bromo-1-ethyl-2-methylbenzimidazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3/c1-3-15-7(2)14-10-5-8(6-13)4-9(12)11(10)15/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYQLTZBWMFQBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC2=C1C(=CC(=C2)C#N)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

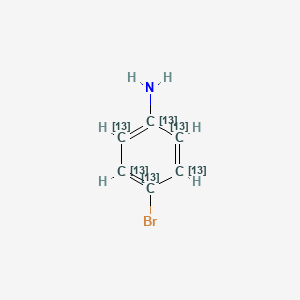

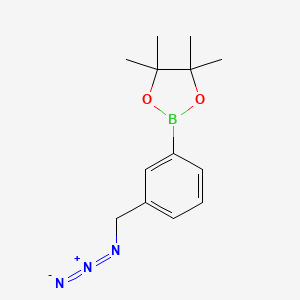

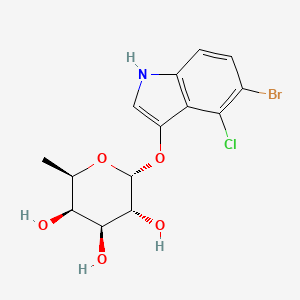

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dipropyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B1528115.png)

![2-[3-amino-N-(2-hydroxyethyl)anilino]ethanol;sulfuric acid](/img/structure/B1528117.png)

![(2S)-6-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B1528125.png)

![5-Boc-3-hydroxy-2-(tetrahydropyran-4-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1528134.png)